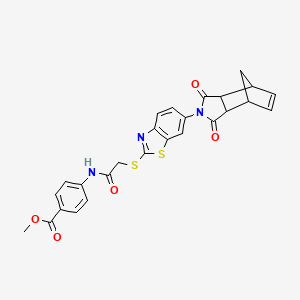![molecular formula C15H23N3O2S B1226714 1-[(2-Ethyl-4-hydroxy-4-methyl-1-oxopentyl)amino]-3-phenylthiourea](/img/structure/B1226714.png)
1-[(2-Ethyl-4-hydroxy-4-methyl-1-oxopentyl)amino]-3-phenylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-ethyl-4-hydroxy-4-methyl-1-oxopentyl)amino]-3-phenylthiourea is a member of benzenes.
Aplicaciones Científicas De Investigación
The compound "1-[(2-Ethyl-4-hydroxy-4-methyl-1-oxopentyl)amino]-3-phenylthiourea" has shown relevance in the synthesis of novel thiophene-based bis-heterocyclic monoazo dyes. These dyes demonstrate solvatochromic behavior and their tautomeric structures and absorption maxima are influenced by acid and base environments (Karcı & Karcı, 2012).
N-substituted tetrahydropyrimidines based on phenylthiourea, synthesized through the reaction of phenylthiourea with salicylaldehyde and methyl‐3‐oxobutanoate, have demonstrated significant inhibitory action against enzymes like acetylcholinesterase (AChE), α‐glycosidase, and human carbonic anhydrase. They also exhibited notable antioxidant activity (Maharramova et al., 2018).
Acylthiourea derivatives, including those related to "1-[(2-Ethyl-4-hydroxy-4-methyl-1-oxopentyl)amino]-3-phenylthiourea," have been synthesized and shown to possess antimicrobial properties against various bacterial and fungal strains. The type, number, and position of substituents on the phenyl group attached to the thiourea nitrogen influence the level of antimicrobial activity (Limban et al., 2011).
Certain thiourea derivatives have also been synthesized and structurally analyzed, showcasing distinct conformational structures and intermolecular as well as intramolecular hydrogen bonds. These compounds' structural characteristics have implications for their reactivity and potential applications in various fields (Yin et al., 2012).
Similarly, the synthesis and in vitro antimicrobial activities of various thiourea derivatives have been extensively studied, revealing their potential as antimicrobial agents against a range of bacterial and fungal species. This highlights the broad scope of applications for compounds within this chemical class (Sharma et al., 2004).
Propiedades
Fórmula molecular |
C15H23N3O2S |
|---|---|
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
1-[(2-ethyl-4-hydroxy-4-methylpentanoyl)amino]-3-phenylthiourea |
InChI |
InChI=1S/C15H23N3O2S/c1-4-11(10-15(2,3)20)13(19)17-18-14(21)16-12-8-6-5-7-9-12/h5-9,11,20H,4,10H2,1-3H3,(H,17,19)(H2,16,18,21) |
Clave InChI |
RMNBOJKGAAWJLB-UHFFFAOYSA-N |
SMILES |
CCC(CC(C)(C)O)C(=O)NNC(=S)NC1=CC=CC=C1 |
SMILES canónico |
CCC(CC(C)(C)O)C(=O)NNC(=S)NC1=CC=CC=C1 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



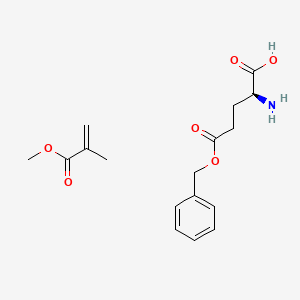
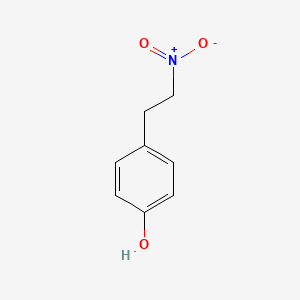

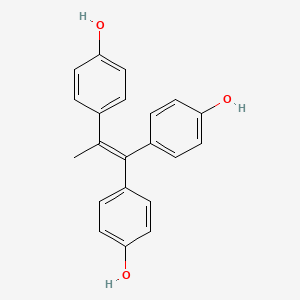
![N-(1,3-benzodioxol-5-yl)-2-(5-methyl-2-furanyl)-3-imidazo[1,2-a]pyrimidinamine](/img/structure/B1226639.png)
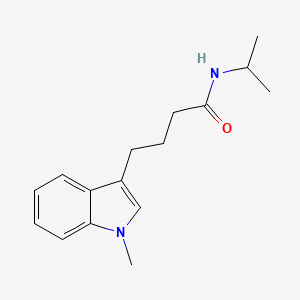
![N-[[1-(4-methoxyphenyl)-3-pyrrolidinyl]methyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B1226642.png)
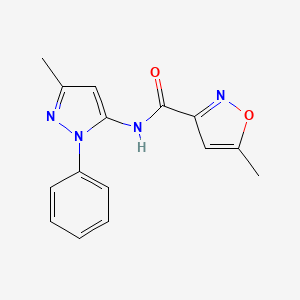
![N-[3-(cyclohexylthio)propyl]-2-[[5-methyl-2-(3-methylphenyl)-4-oxazolyl]methylsulfinyl]acetamide](/img/structure/B1226644.png)
![2-[[[5-(Dimethylsulfamoyl)-2-methylanilino]-sulfanylidenemethyl]hydrazo]-2-oxoacetamide](/img/structure/B1226646.png)
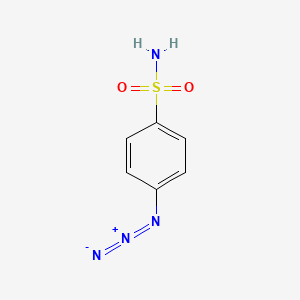
![4-(3,5-dimethyl-1-piperidinyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-oxobutanamide](/img/structure/B1226652.png)
